molecular formula C26H22FN5OS B2546320 N-(2,3-dimethylphenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 946236-20-0

N-(2,3-dimethylphenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2546320
CAS No.: 946236-20-0
M. Wt: 471.55
InChI Key: OHFYVACFIAGGNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of triazole-containing acetamide derivatives, which are structurally characterized by a 1,2,4-triazole core substituted with aryl/heteroaryl groups and linked to an acetamide moiety via a sulfanyl bridge. The specific structural features of this molecule include:

  • 5-(1H-Indol-3-yl) at position 5, introducing a heteroaromatic indole group known for its role in bioactive molecules (e.g., serotonin analogs, kinase inhibitors) .
  • N-(2,3-Dimethylphenyl) acetamide substituent, which may enhance lipophilicity and influence receptor binding .

Synthesis typically involves coupling a pre-formed triazole-thiol intermediate with bromoacetamide derivatives under basic conditions (e.g., K₂CO₃ in acetone) .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN5OS/c1-16-6-5-9-22(17(16)2)29-24(33)15-34-26-31-30-25(32(26)19-12-10-18(27)11-13-19)21-14-28-23-8-4-3-7-20(21)23/h3-14,28H,15H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFYVACFIAGGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole and indole intermediates, followed by their coupling with the acetamide moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the aromatic rings or the triazole moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the triazole group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings or triazole moiety.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a triazole ring and a sulfanyl group, contributing to its biological activity. Its molecular formula is C17H16FN5OSC_{17}H_{16}FN_5OS with a molecular weight of 357.4 g/mol. The presence of various functional groups allows it to interact with multiple biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-(2,3-dimethylphenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. Research indicates that derivatives containing triazole moieties exhibit significant growth inhibition against various cancer cell lines. For instance, compounds with similar structural motifs have shown percent growth inhibitions (PGIs) ranging from 51% to 86% against cell lines such as SNB-19 and OVCAR-8 .

Antimicrobial Properties

The incorporation of triazole rings in compounds has been associated with enhanced antimicrobial activity. Triazoles have been recognized for their effectiveness against fungal infections and have been explored as potential antifungal agents. The sulfanyl group may further enhance this activity by improving solubility and bioavailability .

Anti-inflammatory Effects

Molecular docking studies suggest that compounds like this compound may act as inhibitors of enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX). This could position the compound as a candidate for treating inflammatory diseases .

Case Studies and Experimental Findings

StudyCompoundFindings
N-(3,4-Dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamideSignificant anticancer activity with PGIs up to 86% in various cell lines.
Similar triazole derivativesExhibited antimicrobial properties against a range of pathogens.
Docking studies on related compoundsIdentified potential as 5-lipoxygenase inhibitors for anti-inflammatory applications.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Triazole Substituents Acetamide Substituent Reported Bioactivity Key Structural Differences References
Target Compound 4-(4-Fluorophenyl), 5-(1H-Indol-3-yl) N-(2,3-Dimethylphenyl) Not explicitly reported (inferred anti-inflammatory/anti-exudative potential) Unique indole moiety enhances π-π stacking potential; fluorophenyl improves metabolic stability.
2-{[4-(4-Chlorophenyl)-5-(p-Tolylaminomethyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide (7h) 4-(4-Chlorophenyl), 5-(p-tolylaminomethyl) Unspecified Not reported Chlorophenyl (stronger electron-withdrawing) vs. fluorophenyl; aminomethyl group may alter solubility.
N-(2,3-Dimethylphenyl)-2-{[4-Phenyl-5-(4-Propylphenoxymethyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide 4-Phenyl, 5-(4-propylphenoxymethyl) N-(2,3-Dimethylphenyl) Unknown Bulky 4-propylphenoxymethyl group may reduce membrane permeability compared to indole.
N-(3,4-Difluorophenyl)-2-{[4-(4-Methylphenyl)-5-(4-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide 4-(4-Methylphenyl), 5-(4-pyridinyl) N-(3,4-Difluorophenyl) Not reported Pyridinyl introduces basic nitrogen, potentially improving water solubility; difluorophenyl enhances polarity.
2-{[5-([(4-Methylphenyl)Sulfanyl]Methyl)-4-(3-Methylphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-[2-(Trifluoromethyl)Phenyl]Acetamide 4-(3-Methylphenyl), 5-([(4-methylphenyl)sulfanyl]methyl) N-[2-(Trifluoromethyl)phenyl] Not reported Trifluoromethylphenyl increases lipophilicity; sulfanylmethyl group may confer redox sensitivity.

Key Observations:

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., F, Cl): Fluorine at the para position (target compound) balances metabolic stability and moderate electron withdrawal, whereas chlorine (compound 7h) may enhance receptor binding but increase toxicity risks . Heteroaromatic Moieties: The indole group in the target compound (vs. pyridine in or furan in ) could improve CNS penetration or serotonin-related activity due to its planar, aromatic structure . Acetamide Tail: N-(2,3-Dimethylphenyl) (target) vs.

Anti-Exudative/Anti-Inflammatory Trends: Analogs with 4-amino-5-(furan-2-yl)-triazole cores (e.g., ) show dose-dependent anti-exudative activity (10 mg/kg comparable to diclofenac at 8 mg/kg). The target compound’s indole group may amplify this effect due to enhanced hydrophobic interactions .

Synthetic Accessibility :

  • Most derivatives are synthesized via nucleophilic substitution of triazole-thiols with bromoacetamides, suggesting scalable routes for the target compound .

Biological Activity

N-(2,3-dimethylphenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC17H16FN5OS
Molecular Weight357.4 g/mol
IUPAC NameThis compound
InChIInChI=1S/C17H16FN5OS/c1-11-...
SMILESCC1=C(C(=CC=C1)NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)F)C

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For example:

  • Antibacterial Activity : Compounds with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 2 µg/mL against resistant strains .
  • Antifungal Activity : Certain derivatives have also been tested against drug-resistant Candida strains, showing promising results that suggest they could serve as novel antifungal agents .

Cytotoxicity and Anticancer Activity

The cytotoxic potential of this compound has been assessed in various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells were utilized to evaluate the compound's antiproliferative activity.
  • Results : Preliminary assays indicated moderate cytotoxicity with IC50 values ranging from 10 to 30 µM for different cell lines. These findings suggest potential for further development as an anticancer therapeutic .

The mechanism by which this compound exerts its biological effects is still under investigation. However, structure-activity relationship (SAR) studies indicate that modifications in the triazole and indole moieties significantly influence both antimicrobial and anticancer activities .

Case Study 1: Antibacterial Efficacy

In a controlled study assessing the antibacterial efficacy of related compounds against methicillin-resistant Staphylococcus aureus, derivatives exhibited varying degrees of activity. The study highlighted that structural modifications could enhance potency against resistant strains.

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of a similar compound in vitro. The study revealed that the compound induced apoptosis in cancer cells through mitochondrial pathways and cell cycle arrest at the G0/G1 phase.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-(2,3-dimethylphenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, and how can purity be optimized?

  • Methodology :

  • Utilize multi-step synthesis involving cyclocondensation of thiosemicarbazides with substituted acetamides, followed by sulfanyl group introduction via nucleophilic substitution (e.g., using CS₂ or mercaptoacetic acid derivatives) .
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures. Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) and NMR .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodology :

  • X-ray crystallography for definitive stereochemical assignment (e.g., single-crystal diffraction at 295 K, R factor <0.06) .
  • Complementary techniques: ¹H/¹³C NMR (e.g., indole NH resonance at δ 10.2–11.5 ppm, triazole C=S at δ 165–170 ppm), FT-IR (C=O stretch at ~1680 cm⁻¹, S–C=S at 650–700 cm⁻¹), and HRMS for molecular ion confirmation .

Q. What preliminary biological activity assays are suitable for evaluating this compound?

  • Methodology :

  • Anti-exudative activity : Use a formalin-induced rat paw edema model. Administer the compound intraperitoneally (10–50 mg/kg) and measure edema volume reduction over 24 hours. Compare to indomethacin (positive control) .
  • In vitro cytotoxicity : Screen against human cancer cell lines (e.g., MCF-7, HepG2) using MTT assays (IC₅₀ determination) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for derivatives of this compound?

  • Methodology :

  • Substituent variation : Synthesize analogs with substitutions at the phenyl (e.g., 4-fluoro → 4-chloro), indole (e.g., 5-methoxy), or triazole (e.g., methyl → ethyl) positions. Assess changes in anti-exudative activity .
  • Quantitative SAR (QSAR) : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to cyclooxygenase-2 (COX-2) or inflammatory cytokines. Validate with experimental IC₅₀ values .

Q. What experimental design strategies mitigate contradictions in biological activity data across studies?

  • Methodology :

  • Standardized protocols : Control variables such as animal strain (e.g., Sprague-Dawley vs. Wistar rats), dosing regimen, and edema measurement timing .
  • Statistical rigor : Use ANOVA with post-hoc Tukey tests for inter-group comparisons. Report p-values and effect sizes to contextualize discrepancies .

Q. How can computational chemistry enhance the optimization of this compound’s pharmacokinetic profile?

  • Methodology :

  • ADME prediction : Use SwissADME or ADMETLab to estimate logP (target: 2–4), BBB permeability, and CYP450 inhibition. Prioritize derivatives with favorable solubility (e.g., >50 μM in PBS) .
  • Metabolic stability : Simulate phase I/II metabolism (e.g., CYP3A4-mediated oxidation) using Schrödinger’s BioLuminate. Synthesize analogs with blocked metabolic hotspots (e.g., fluorinated triazole rings) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.